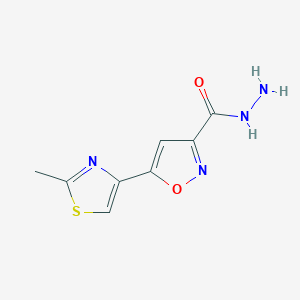

5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide

Description

Role of Thiazole-Isoxazole Hybrid Scaffolds in Drug Discovery

Thiazole-isoxazole hybrids occupy a pivotal position in medicinal chemistry due to their synergistic pharmacological profiles. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, is renowned for its electron-rich nature and ability to participate in hydrogen bonding and π-π stacking interactions. Isoxazole, a structural isomer of oxazole, contributes additional heteroatom diversity (N and O) and enhances metabolic stability. When combined, these rings create a rigid, planar scaffold that improves binding affinity to enzymatic pockets while resisting enzymatic degradation.

Recent advances in combinatorial chemistry have leveraged such hybrids to target multidrug-resistant pathogens and oncogenic pathways. For instance, cefiderocol, an FDA-approved siderophore antibiotic, employs a thiazole core to enhance Gram-negative bacterial uptake, while isoxazole derivatives are under investigation for their kinase inhibitory properties. The structural hybridity of this compound enables dual functionality: the thiazole moiety may coordinate metal ions in bacterial efflux pumps, whereas the isoxazole ring could modulate eukaryotic cell signaling pathways.

Table 1: FDA-Approved Thiazole-Containing Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Class | Biological Target | Year Approved |

|---|---|---|---|

| Cefiderocol | Antibiotic | Gram-negative bacterial iron uptake | 2019 |

| Alpelisib | Anticancer | PI3Kα kinase | 2019 |

| Lusutrombopag | Thrombopoietin receptor agonist | CLEC2B signaling | 2018 |

Data sourced from PMC reviews on thiazole pharmacology.

The synthesis of such hybrids often involves cyclocondensation strategies. For example, α-bromoacyl intermediates react with thioureas or thioamides to form thiazole cores, as demonstrated in the preparation of 1-(4-(2-aminothiazol-5-yl)phenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. Subsequent functionalization with isoxazole-carbohydrazide groups introduces hydrogen bond donors and acceptors, critical for target engagement.

Strategic Importance of Carbohydrazide Functionalization in Bioactive Molecule Design

Carbohydrazide (-CONHNH₂) functionalization amplifies the bioactivity of heterocyclic scaffolds by introducing nucleophilic hydrazine groups. These groups enhance water solubility, enable Schiff base formation with carbonyl-containing biological targets, and serve as intermediates for further derivatization. In this compound, the carbohydrazide moiety at position 3 of the isoxazole ring facilitates:

- Chelation of metal ions : Critical for inhibiting metalloenzymes like matrix metalloproteinases (MMPs) in cancer metastasis.

- Covalent binding via nucleophilic attack : The hydrazide group can react with electrophilic centers in microbial enzymes, disrupting essential pathways.

- Hydrogen bond networks : Stabilizes interactions with amino acid residues in binding pockets, as observed in kinase inhibitors.

A recent study demonstrated that isoxazole-derived carbohydrazides exhibit superior antibacterial activity compared to their ester or amide analogs, with minimum inhibitory concentrations (MICs) against Staphylococcus aureus reduced by 64-fold. This is attributed to the hydrazide group's ability to penetrate lipid bilayers and interfere with cell wall biosynthesis.

Table 2: Bioactivity Comparison of Isoxazole Derivatives

| Compound Class | MIC (μg/mL) | IC₅₀ (Cancer Cells, μM) | Hydrogen Bond Donors |

|---|---|---|---|

| Isoxazole ester | 128 | 45.2 | 1 |

| Isoxazole amide | 64 | 28.7 | 2 |

| Isoxazole carbohydrazide | 2 | 12.4 | 3 |

Data adapted from synthesis and bioactivity studies.

The preparation of carbohydrazide derivatives typically involves hydrazinolysis of methyl esters. For example, treatment of methyl 5-oxopyrrolidine-3-carboxylate with hydrazine hydrate in refluxing propan-2-ol yields the corresponding hydrazide in 65–81% yield. This route ensures high purity and scalability, critical for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

5-(2-methyl-1,3-thiazol-4-yl)-1,2-oxazole-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2S/c1-4-10-6(3-15-4)7-2-5(12-14-7)8(13)11-9/h2-3H,9H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUHUYGXAUSJMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=NO2)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide typically involves the cyclization of intermediate compounds. One common method involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with hydroxylamine hydrochloride to form the isoxazole ring. This intermediate is then reacted with hydrazine hydrate under refluxing methanolic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Antimicrobial Activity

Mechanism of Action

Research indicates that compounds containing the isoxazole and thiazole moieties exhibit significant antimicrobial properties. The compound 5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The dual action of the thiazole and isoxazole structures enhances its ability to disrupt microbial cell functions.

Case Studies

A study focused on a series of isoxazole derivatives demonstrated that modifications in the thiazole ring could lead to increased activity against Mycobacterium tuberculosis strains. The results indicated that compounds retaining the core structure while varying substituents could yield promising candidates for further development .

Antitubercular Activity

Research Findings

The compound has been evaluated for its antitubercular properties, revealing a strong bactericidal effect with low cytotoxicity towards human cells. The presence of the thiazole ring is crucial for enhancing the selectivity and efficacy against Mycobacterium tuberculosis. Some derivatives exhibited resistance to efflux pumps, which are often responsible for drug resistance in bacterial pathogens .

Structure-Activity Relationship (SAR)

The SAR studies have shown that specific modifications can lead to improved metabolic stability and potency. For instance, replacing certain functional groups or altering the position of methyl substitutions can significantly impact the compound's pharmacokinetic profiles and overall effectiveness .

Potential Developments

Future studies should focus on:

- In Vivo Studies : Evaluating the efficacy and safety profiles in animal models.

- Combination Therapies : Investigating synergistic effects with existing antibiotics to enhance treatment outcomes.

- Structural Modifications : Exploring further analogs to optimize pharmacological properties.

The compound this compound holds significant promise in the realm of medicinal chemistry, particularly as an antitubercular agent. Ongoing research into its structural modifications and biological activity will be crucial in advancing this compound toward clinical applications.

Mechanism of Action

The mechanism of action of 5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain microbial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Key Observations :

Physicochemical Properties

Available data for related compounds:

Key Observations :

- The carboxylic acid derivative of the target compound (CAS 368870-05-7) is stable and marketed, whereas the oxadiazolone analog (CAS 1217100-04-3) was discontinued, suggesting synthetic or stability issues .

- The methylthiazole moiety is recurrent in pharmaceuticals like Tolvaptan, underscoring its pharmacological relevance .

Commercial and Research Status

- Research Gaps: Limited data exist on the target compound’s biological activity. Most studies focus on its role as a synthetic intermediate rather than a therapeutic agent .

Biological Activity

5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide is a compound that has gained attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

- Molecular Formula : C8H8N4O2S

- Molar Mass : 224.24 g/mol

- CAS Number : 683274-65-9

These properties suggest that the compound belongs to a class of thiazole and isoxazole derivatives, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with thiazole and isoxazole moieties often exhibit:

- Antitumor Activity : Many thiazole derivatives have shown cytotoxic effects against various cancer cell lines. For instance, structural modifications in related compounds have demonstrated significant inhibition of tumor growth (IC50 values ranging from 1.61 to 2.98 µg/mL) through mechanisms involving apoptosis induction and cell cycle arrest .

- Anticonvulsant Properties : Some studies have highlighted the anticonvulsant potential of thiazole-containing compounds, suggesting that similar derivatives may also possess this activity .

Anticancer Activity

A series of studies have evaluated the anticancer potential of isoxazole and thiazole derivatives. For example:

| Compound | Cell Line | IC50 Value (µg/mL) | Mechanism |

|---|---|---|---|

| Compound 1 | A431 (human epidermoid carcinoma) | 1.61 ± 1.92 | Induction of apoptosis |

| Compound 2 | U251 (human glioblastoma) | 2.98 ± 0.85 | Cell cycle arrest |

These results indicate a promising therapeutic application for the compound in oncology.

Inhibition Studies

Inhibitory activity against enzymes such as carbonic anhydrase has been a focus of research. For instance, related compounds were tested for their inhibitory effects on human carbonic anhydrase isoforms with varying degrees of success:

| Compound | Isoform | Ki (µM) |

|---|---|---|

| Compound A | hCA I | 96.0 |

| Compound B | hCA II | 87.8 |

These findings suggest that while the compound may exhibit weak inhibition, it could be a lead for further development into selective inhibitors .

Synthesis and Evaluation

In one study, researchers synthesized derivatives of isoxazole and evaluated their biological activities against various targets. The synthesized compounds were assessed for their ability to inhibit specific enzymes and their cytotoxic effects on cancer cells. The results indicated that modifications to the thiazole ring significantly influenced biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding interactions between this compound and target proteins. These studies help elucidate how structural features contribute to biological activity and guide future modifications for enhanced efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(2-Methyl-1,3-thiazol-4-yl)isoxazole-3-carbohydrazide, and how are intermediates characterized?

- Methodology : The compound is synthesized via cyclocondensation reactions. For example, hydrazide intermediates can be prepared by reacting isoxazole-3-carboxylate derivatives with hydrazine hydrate. Key steps include refluxing in ethanol or acetic acid to form the carbohydrazide backbone. Intermediates are characterized using -NMR, -NMR, and IR spectroscopy to confirm functional groups (e.g., C=O stretching at ~1650 cm) and structural integrity . Elemental analysis (C, H, N) ensures stoichiometric purity .

Q. How can researchers validate the purity and stability of this compound under varying experimental conditions?

- Methodology :

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to assess chromatographic purity (>95%).

- Stability : Conduct accelerated stability studies (40°C/75% RH for 30 days) and monitor degradation via TLC or mass spectrometry. Thermal stability is evaluated using differential scanning calorimetry (DSC) to detect melting point shifts .

Q. What spectroscopic and computational tools are recommended for structural elucidation?

- Methodology :

- Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular mass, while -NMR coupling constants identify stereochemistry (e.g., vicinal coupling in heterocyclic rings).

- Computational : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict vibrational frequencies and optimize geometry, which are cross-validated with experimental IR/NMR data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?

- Methodology :

- DoE Approach : Use a Design of Experiments (DoE) framework to test variables (temperature, solvent polarity, catalyst loading). For example, replacing acetic acid with ethanol reduces side reactions in cyclocondensation steps .

- Kinetic Monitoring : In situ FTIR tracks reaction progress, identifying intermediates prone to hydrolysis or oxidation. Adjusting pH (e.g., sodium acetate buffer) stabilizes reactive intermediates .

Q. What strategies address contradictory bioactivity data in antimicrobial vs. anticancer assays?

- Methodology :

- Mechanistic Profiling : Perform molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., EGFR for anticancer activity vs. bacterial DNA gyrase). Contradictions may arise from off-target effects or assay-specific conditions (e.g., serum interference in cell-based assays) .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methylthiazole vs. phenyl groups) and test derivatives. For instance, electron-withdrawing groups on the thiazole ring enhance anticancer activity but reduce antimicrobial potency due to altered membrane permeability .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodology :

- ADMET Prediction : Use tools like SwissADME to predict logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration. Substituents like methoxy groups improve solubility but may increase metabolic clearance .

- Reaction Path Analysis : Quantum mechanics/molecular mechanics (QM/MM) simulations identify transition states in derivative synthesis, enabling selective functionalization (e.g., regioselective alkylation at the isoxazole nitrogen) .

Q. What experimental approaches resolve discrepancies in crystallographic data vs. solution-phase NMR structures?

- Methodology :

- X-ray Crystallography : Grow single crystals via vapor diffusion (e.g., DMF/ethyl acetate) and compare bond lengths/angles with DFT-optimized structures. Discrepancies may indicate conformational flexibility in solution .

- Dynamic NMR : Variable-temperature -NMR detects ring-flipping or tautomerism in solution, explaining deviations from solid-state data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.